2-(Hydroxymethyl)-1-(thiophen-2-yl)cyclopropane-1-carboxylic acid
CAS No.:
Cat. No.: VC17862361
Molecular Formula: C9H10O3S
Molecular Weight: 198.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10O3S |
|---|---|
| Molecular Weight | 198.24 g/mol |
| IUPAC Name | 2-(hydroxymethyl)-1-thiophen-2-ylcyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C9H10O3S/c10-5-6-4-9(6,8(11)12)7-2-1-3-13-7/h1-3,6,10H,4-5H2,(H,11,12) |
| Standard InChI Key | RSHVMEQKWXDNCG-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C1(C2=CC=CS2)C(=O)O)CO |
Introduction
Structural and Molecular Characteristics
Cyclopropane-Thiophene Hybrid Architecture
The core structure features a cyclopropane ring substituted at the 1-position with a thiophene moiety and at the 2-position with a hydroxymethyl group, while the 1-carboxylic acid group completes the functionalization. The cyclopropane ring introduces significant ring strain (≈27 kcal/mol), which enhances reactivity toward ring-opening and functionalization . Thiophene, a sulfur-containing aromatic heterocycle, contributes to π-π stacking interactions and metabolic stability, traits often leveraged in drug design .
Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀O₃S |
| Molecular Weight | 198.24 g/mol |
| Hydrogen Bond Donors | 2 (hydroxyl, carboxylic acid) |
| Hydrogen Bond Acceptors | 3 (hydroxyl, carboxylic acid) |
| LogP (Predicted) | 1.2–1.8 |
| Polar Surface Area | 58 Ų |
Table 1: Predicted physicochemical properties based on structural analogs .
Synthesis Strategies
Transition Metal-Catalyzed Cyclopropanation
A primary synthetic route involves palladium-catalyzed cyclopropanation of thiophene derivatives with diazo compounds. For example, reacting 2-thienylboronic acid with ethyl diazoacetate in the presence of Pd(PPh₃)₄ yields cyclopropane intermediates, which are subsequently hydrolyzed and functionalized . Ruthenium catalysts (e.g., RuCl₂(PPh₃)₃) have also been employed to enhance stereoselectivity, achieving diastereomeric ratios >4:1 in model systems.
Post-Functionalization of Cyclopropane Scaffolds
Alternative approaches begin with pre-formed cyclopropane carboxylic acids. For instance, 2-(thiophen-2-yl)cyclopropanecarboxylic acid (C₈H₈O₂S) undergoes hydroxymethylation via Mannich-type reactions with formaldehyde under basic conditions, yielding the target compound in 65–72% isolated yield .
Chemical Reactivity and Derivatization
Ring-Opening Reactions
The cyclopropane moiety undergoes regioselective ring-opening under acidic (HCl/EtOH) or basic (NaOH/H₂O) conditions. For example, treatment with HCl/EtOH cleaves the C1–C2 bond, producing a thiophene-substituted allylic alcohol derivative. Such reactivity enables access to linear analogs for structure-activity relationship (SAR) studies.
Carboxylic Acid Functionalization
The carboxylic acid group participates in standard derivatization:
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Esterification: Reaction with methanol/H₂SO₄ produces methyl esters, improving membrane permeability .
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Amide Formation: Coupling with amines via EDC/HOBt yields amides with enhanced target binding .
Future Directions
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SAR Optimization: Systematic modification of the hydroxymethyl and thiophene groups to enhance potency.
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In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic stability in rodent models.
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Target Identification: Proteome-wide affinity screening to pinpoint molecular targets.
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